REACTION_CXSMILES
|
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=O)=[CH:4][N:3]=1.[CH:11]1(CCN)[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1.[CH3:20][CH2:21][N:22]=C=NCCCN(C)C>>[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([N:22]([CH:11]2[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16]2)[CH2:21][CH3:20])=[O:8])=[CH:4][N:3]=1
|
Name
|
Compound 26
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=NC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)CCN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCN=C=NCCCN(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 80° C
|
Type
|
CUSTOM
|
Details
|
Purification by flash-chromatography (AcOEt 20% in cyclohexane)
|
Type
|
CUSTOM
|
Details
|
afforded the product in 14% yield
|
Reaction Time |
12 d |
Name
|
|
Type
|
|
Smiles
|
BrC1=NC=C(C(=O)N(CC)C2CCCCC2)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 14% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |